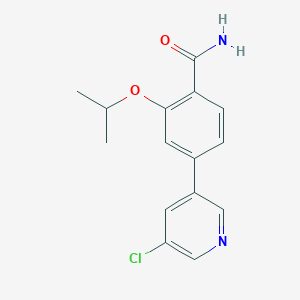
4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a 5-chloropyridin-3-yl group and an isopropoxy group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2-isopropoxybenzamide.
Introduction of the Chloropyridinyl Group: The 5-chloropyridin-3-yl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
Applications De Recherche Scientifique
4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
5-Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents: Evaluated for their potential as SARS-CoV-2 3CL protease inhibitors.
Uniqueness
4-(5-Chloropyridin-3-yl)-2-isopropoxybenzamide stands out due to its unique combination of a chloropyridinyl group and an isopropoxybenzamide core, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H15ClN2O2 |
|---|---|
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
4-(5-chloropyridin-3-yl)-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-9(2)20-14-6-10(3-4-13(14)15(17)19)11-5-12(16)8-18-7-11/h3-9H,1-2H3,(H2,17,19) |
Clé InChI |
UILYPCQQVKOLOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)C2=CC(=CN=C2)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


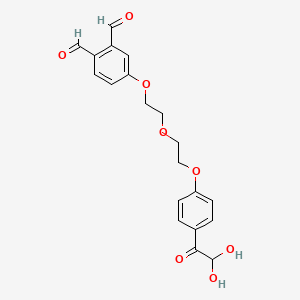
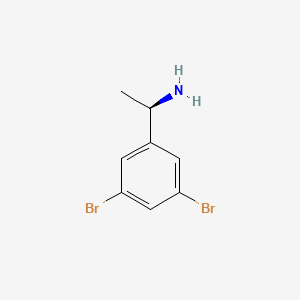
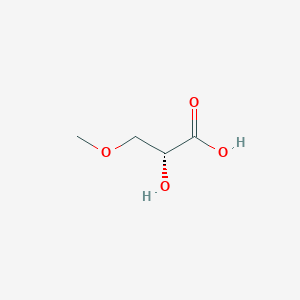

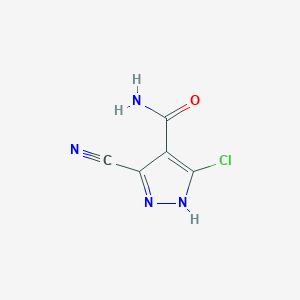
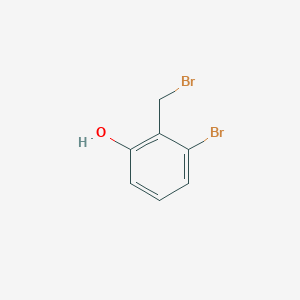
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
![2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12849387.png)
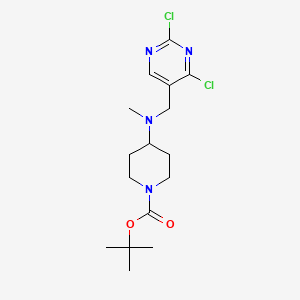
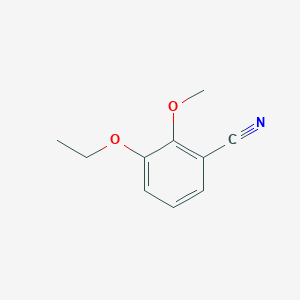

![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)

